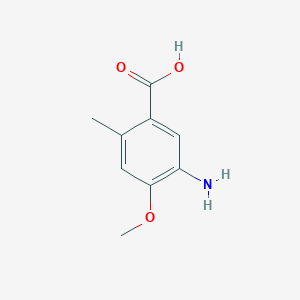
zinc;1,4-dichlorobenzene-6-ide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1,4-dichlorobenzene-6-ide;iodide is a chemical compound with the molecular formula
C6H3Cl2IZn
. This compound is a zinc-organic complex where zinc is coordinated with 1,4-dichlorobenzene-6-ide and iodide ions. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,4-dichlorobenzene-6-ide;iodide typically involves the reaction of 1,4-dichlorobenzene with zinc and iodine. One common method is to dissolve 1,4-dichlorobenzene in an organic solvent such as tetrahydrofuran (THF) and then add zinc dust and iodine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing and temperature control systems. The process involves similar steps as the laboratory synthesis but with enhanced safety and efficiency measures to handle larger quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;1,4-dichlorobenzene-6-ide;iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center can undergo oxidation or reduction, altering the oxidation state of zinc and affecting the reactivity of the compound.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the zinc center.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkoxide, the product would be a 1,4-dichlorobenzene derivative with an alkoxy group replacing the iodide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, zinc;1,4-dichlorobenzene-6-ide;iodide is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions to form complex organic molecules. Its ability to participate in various substitution and coupling reactions makes it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of 1,4-dichlorobenzene have been studied for their potential biological activities. The zinc complex can serve as a precursor for synthesizing biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in facilitating complex organic transformations makes it valuable for manufacturing pharmaceuticals, agrochemicals, and advanced materials.
Wirkmechanismus
The mechanism by which zinc;1,4-dichlorobenzene-6-ide;iodide exerts its effects in chemical reactions involves the coordination of zinc with the 1,4-dichlorobenzene-6-ide ligand and iodide ion. This coordination enhances the nucleophilicity of the 1,4-dichlorobenzene-6-ide ligand, making it more reactive in substitution and coupling reactions. The zinc center can also stabilize reaction intermediates, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc;1,4-dichlorobenzene-6-ide;bromide: Similar to the iodide complex but with bromide as the halide ion.
Zinc;1,4-dichlorobenzene-6-ide;chloride: Another similar compound where chloride replaces iodide.
Zinc;1,4-dichlorobenzene-6-ide;fluoride: A fluoride analog with different reactivity due to the smaller size and higher electronegativity of fluoride.
Uniqueness
Zinc;1,4-dichlorobenzene-6-ide;iodide is unique due to the presence of iodide, which can influence the reactivity and selectivity of the compound in chemical reactions. The larger size and lower electronegativity of iodide compared to other halides can lead to different reaction pathways and products.
Eigenschaften
Molekularformel |
C6H3Cl2IZn |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
zinc;1,4-dichlorobenzene-6-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZNRGDLRHRVNWNM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)
![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)







![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)

